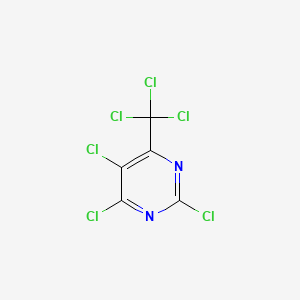
4-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine, or 4-DFPP, is a synthetic compound with a wide range of applications in scientific research. It is a member of the pyrimidine family and is known to have anti-inflammatory and anti-angiogenic properties. This compound has been studied extensively for its potential use in the treatment of various diseases, such as cancer, arthritis, and cardiovascular diseases.
Mechanism of Action
The exact mechanism of action of 4-DFPP is still not fully understood. However, it is believed that the compound acts by inhibiting the activity of specific enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes is thought to reduce inflammation and angiogenesis, thus providing potential therapeutic benefits.
Biochemical and Physiological Effects
4-DFPP has been shown to have a variety of biochemical and physiological effects. In animal models, it has been shown to reduce inflammation and angiogenesis, as well as to reduce the levels of certain inflammatory markers, such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). In addition, 4-DFPP has been shown to reduce the levels of certain proteins involved in the regulation of cell growth and proliferation, such as c-Myc and cyclin D1.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-DFPP in lab experiments is its low toxicity. The compound has been shown to be non-toxic in animal models, and is therefore considered safe for use in scientific research. However, the compound is not commercially available and must be synthesized in the laboratory. In addition, the compound is relatively unstable and must be stored carefully.
Future Directions
There are several potential future directions for the use of 4-DFPP in scientific research. One possible direction is the study of its potential as an anti-cancer agent. In addition, further research could be conducted to explore the compound’s potential for use in the treatment of neurological diseases, such as Alzheimer’s and Parkinson’s. It could also be studied for its potential use in the development of new drugs to treat cardiovascular diseases. Finally, further research could be conducted to explore the compound’s potential for use in the treatment of inflammatory diseases, such as arthritis.
Synthesis Methods
The synthesis of 4-DFPP is accomplished by a two-step process. First, a reaction between 3,4-dimethoxybenzaldehyde and furan-2-ylpyrimidine is carried out in the presence of an acid catalyst. The reaction results in the formation of 4-(3,4-dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine. The second step involves the purification of the product using chromatographic techniques.
Scientific Research Applications
4-DFPP has been studied extensively for its potential use in the treatment of various diseases. Its anti-inflammatory and anti-angiogenic properties make it a promising candidate for the treatment of cancer, arthritis, and cardiovascular diseases. It has also been studied for its potential use in the treatment of neurological diseases, such as Alzheimer’s and Parkinson’s. In addition, 4-DFPP has been studied for its potential use as an antioxidant and for its ability to protect cells from oxidative stress.
properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-20-14-6-5-10(8-15(14)21-2)11-9-12(19-16(17)18-11)13-4-3-7-22-13/h3-9H,1-2H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUGPHSZWOHFBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N)C3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Dimethoxyphenyl)-6-(furan-2-yl)pyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-chlorophenyl-[3-(trifluoromethyl)phenoxy]acetate, 98%](/img/structure/B6347950.png)










